(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone

medicinal chemistry synthetic methodology fluorine chemistry

The compound (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone (CAS 820224-50-8; molecular formula C15H11F2NO3; molecular weight 291.25 g/mol) is a functionalized heterocyclic ketone bearing a 2,5-difluorophenyl moiety and a 1,3-dioxolane-protected pyridine carbaldehyde. Its structure uniquely combines hydrogen bond acceptor capabilities (ketone, dioxolane oxygens, pyridine nitrogen) with a specific difluoro substitution pattern that modulates aryl ring electronics and metabolic stability.

Molecular Formula C15H11F2NO3
Molecular Weight 291.25 g/mol
CAS No. 820224-50-8
Cat. No. B12536025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone
CAS820224-50-8
Molecular FormulaC15H11F2NO3
Molecular Weight291.25 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CN=C(C=C2)C(=O)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C15H11F2NO3/c16-10-2-3-12(17)11(7-10)14(19)13-4-1-9(8-18-13)15-20-5-6-21-15/h1-4,7-8,15H,5-6H2
InChIKeySUEPMJBNFSOZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why the (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone Scaffold Demands Distinct Specification in Early-Stage Discovery Procurement


The compound (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone (CAS 820224-50-8; molecular formula C15H11F2NO3; molecular weight 291.25 g/mol) is a functionalized heterocyclic ketone bearing a 2,5-difluorophenyl moiety and a 1,3-dioxolane-protected pyridine carbaldehyde . Its structure uniquely combines hydrogen bond acceptor capabilities (ketone, dioxolane oxygens, pyridine nitrogen) with a specific difluoro substitution pattern that modulates aryl ring electronics and metabolic stability . This scaffold appears in patent disclosures for HIV integrase inhibitor prodrugs and FGFR4-targeted agents, establishing its relevance as both a versatile synthetic intermediate and a candidate fragment in medicinal chemistry programs [1].

Why Generic Substitution Fails: The Critical Role of the 1,3-Dioxolane Protecting Group and 2,5-Difluoro Motif in (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone


In-class compounds, such as unsubstituted phenyl or mono-fluorophenyl analogs, cannot simply replace this specific molecule. The 1,3-dioxolan-2-yl group serves as a masked aldehyde, enabling controlled late-stage deprotection to a reactive aldehyde handle for further functionalization; premature deprotection or use of an unprotected aldehyde analog often leads to side reactions . The 2,5-difluoro substitution pattern on the benzoyl ring critically alters the electron density of the ketone carbonyl, influencing both reactivity in nucleophilic addition steps and interactions with biological targets via orthogonal multipolar interactions, a feature lost in non-fluorinated or differently substituted regioisomers .

Head-to-Head Structure–Property Evidence for (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone versus Key Analogs


Enhanced Calculated Electrophilicity of the Ketone Carbonyl in 2,5-Difluoro vs. Unsubstituted Benzoyl Analogs

The target compound's 2,5-difluorophenyl ketone shows a superior electrophilic character compared to its non-fluorinated analog. Based on calculated atomic charges (Mulliken analysis), the carbonyl carbon of (2,5-difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone is approximately 0.05 e more positive than that of the unsubstituted phenyl analog. This difference facilitates nucleophilic addition reactions in subsequent synthetic transformations [1].

medicinal chemistry synthetic methodology fluorine chemistry

Protecting Group Stability: 1,3-Dioxolane vs. Unprotected Aldehyde Analogs Under Acidic Coupling Conditions

The 1,3-dioxolane protecting group in the target compound provides quantitative stability under mildly acidic conditions (pH 4–5), whereas the corresponding unprotected aldehyde analog (5-formylpyridin-2-yl)(2,5-difluorophenyl)methanone would undergo self-condensation or oxidation. In a representative stability assay (24-hour incubation in THF/water with 0.1 M acetate buffer, pH 4.5, 25°C), 1,3-dioxolane-protected pyridine-2-carbaldehydes consistently show >95% recovery, while unprotected analogs degrade by 40–60% [1].

protecting group chemistry synthetic robustness process chemistry

Regioisomeric Purity: Confirmed Identity of 2,5-Difluoro vs. 3,4-Difluoro or 2,4-Difluoro Substitution Patterns

The commercially available target compound is supplied with a certified exact mass of 291.071 g/mol (C15H11F2NO3), unequivocally distinguishing it from regioisomeric analogs such as the 2,4-difluoro variant (291.071 g/mol) by retention time and fragmentation pattern in LC-MS analysis. Structural confirmation via ¹H NMR clearly resolves the distinct coupling pattern of the 2,5-difluoro aromatic protons, preventing procurement of the wrong regioisomer .

analytical chemistry quality control structural verification

Highest-Value Research & Industrial Application Scenarios for (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone


Key Intermediate for FGFR4-Directed PROTACs and Kinase Degraders

The 1,3-dioxolan-2-yl group can be cleanly deprotected to reveal a formyl pyridine that serves as a conjugation handle for E3 ligase ligands. Start from the dioxolane-protected form (CAS 820224-50-8) to ensure high loading efficiency in the final PROTAC assembly step [1].

Fragment-Based Screening Libraries Targeting Halogen-Bonding Sites

The 2,5-difluorophenyl ring provides a unique halogen-bond donor profile. Incorporate this compound into fragment screening collections to probe fluorophilic pockets on kinases and GPCRs, leveraging its distinct electrostatic potential surface compared to mono-fluoro or non-fluorinated fragments [2].

Custom Synthesis of HIV Integrase Inhibitor Prodrug Intermediates

Patents disclose the use of this scaffold as a prodrug intermediate for HIV integrase inhibitors. Sourcing this CAS-registered compound ensures intellectual property compliance and traceable supply chains for lead optimization programs targeting antiviral resistance [3].

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